molecular formula C11H22N2OSi B13931848 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazole

2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazole

Cat. No.: B13931848
M. Wt: 226.39 g/mol
InChI Key: DKXVCFIGFGGRNM-UHFFFAOYSA-N
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Description

2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazole is a compound that features an imidazole ring substituted with a tert-butyldimethylsilyl (TBDMS) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazole typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would include the use of large-scale reactors, efficient mixing, and precise temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the silyl-protected hydroxyl group.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazole involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The tert-butyldimethylsilyl group is stable under a variety of conditions but can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to reveal the free hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyldimethylsilyloxy)acetaldehyde
  • 2-(tert-Butyldimethylsilyloxy)ethanol
  • 2-(tert-Butyldimethylsilyloxy)acetic acid

Uniqueness

2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazole is unique due to its imidazole ring, which imparts additional reactivity and potential for diverse chemical transformations compared to other silyl-protected compounds. The presence of the imidazole ring also opens up possibilities for biological interactions and applications in medicinal chemistry.

Properties

Molecular Formula

C11H22N2OSi

Molecular Weight

226.39 g/mol

IUPAC Name

tert-butyl-[2-(1H-imidazol-2-yl)ethoxy]-dimethylsilane

InChI

InChI=1S/C11H22N2OSi/c1-11(2,3)15(4,5)14-9-6-10-12-7-8-13-10/h7-8H,6,9H2,1-5H3,(H,12,13)

InChI Key

DKXVCFIGFGGRNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=NC=CN1

Origin of Product

United States

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